molecular formula C9H12N2O3 B1639689 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine CAS No. 685542-25-0

1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine

Cat. No.: B1639689
CAS No.: 685542-25-0
M. Wt: 196.2 g/mol
InChI Key: MOUWIXXWWAOTFJ-UHFFFAOYSA-N
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Description

1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine is an organic compound that features a hydroxyimino group and a methoxyphenoxy group attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine typically involves the reaction of 4-methoxyphenol with an appropriate ethylamine derivative under controlled conditions. The reaction may proceed through nucleophilic substitution or addition mechanisms, depending on the specific reagents and conditions used.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The methoxyphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyethylamine derivatives.

Scientific Research Applications

1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxyphenoxy group may interact with hydrophobic regions of proteins or membranes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenoxy)propan-1-amine: Similar structure with a propylamine backbone.

    4-(4-Methoxyphenoxy)benzaldehyde: Contains a benzaldehyde group instead of an ethylamine backbone.

Uniqueness

1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine is unique due to the presence of both hydroxyimino and methoxyphenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-hydroxy-2-(4-methoxyphenoxy)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-13-7-2-4-8(5-3-7)14-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUWIXXWWAOTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of the (4-methoxyphenoxy)acetonitrile product (5.0 g, 31 mmol) from step 1, hydroxylamine hydrochloride (4.3 g, 62 mmol) and sodium acetate (5.1 g, 62 mmol) in MeOH (100 mL) was stirred at r.t. for 2 h. The resulting mixture was filtered on Celite®, concentrated, stirred in CHCl3 for 18 h and filtered. The resulting solution was concentrated to yield (4-methoxyphenoxy)acetamide oxime as a gum.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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